Lutein palmitate stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

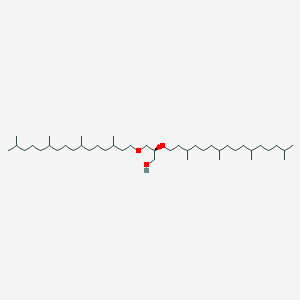

Lutein palmitate stearate is a compound derived from lutein, a naturally occurring carotenoid found in green leafy vegetables and marigold flowers. Lutein is known for its antioxidant properties and its role in eye health, particularly in preventing age-related macular degeneration. This compound is an esterified form of lutein, where lutein is chemically bonded to palmitic and stearic acids. This esterification enhances the stability and bioavailability of lutein, making it more effective for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lutein palmitate stearate can be synthesized through enzymatic esterification. One common method involves using a lipase-Pluronic conjugate as the catalyst. The reaction typically occurs at 50°C, achieving a high conversion rate and product purity. For instance, the enzymatic process can yield a conversion of 85% for lutein with a product purity of 96% within 12 hours .

Industrial Production Methods

Industrial production of lutein esters, including this compound, often involves the extraction of lutein from marigold flowers followed by esterification. Supercritical fluid extraction combined with ultrasound and various co-solvents is a preferred method for extracting lutein due to its high yield and efficiency . The extracted lutein is then esterified using enzymatic or chemical methods to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Lutein palmitate stearate undergoes several types of chemical reactions, including:

Oxidation: Lutein esters can be oxidized, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert lutein esters back to free lutein.

Substitution: Esterification and transesterification reactions are common, where the ester groups can be exchanged with other fatty acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Enzymatic catalysts such as lipase are commonly used for esterification and transesterification reactions.

Major Products Formed

Oxidation: Oxidized lutein derivatives.

Reduction: Free lutein.

Substitution: Various lutein esters depending on the fatty acids used.

Applications De Recherche Scientifique

Lutein palmitate stearate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its role in cellular antioxidant mechanisms and its effects on cellular health.

Industry: Used in the food and feed industry as a natural colorant and dietary supplement.

Mécanisme D'action

Lutein palmitate stearate exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. This antioxidant activity helps protect cells from oxidative stress and damage. In the retina, this compound helps filter high-energy blue light, reducing the risk of macular degeneration . Additionally, it can modulate autophagy-related signaling pathways, such as the transcription factor EB (TFEB), which plays a crucial role in regulating lipid homeostasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Lutein laurate

- Lutein myristate

- Lutein dipalmitate

- Lutein di-stearate

Uniqueness

Lutein palmitate stearate is unique due to its specific esterification with palmitic and stearic acids, which enhances its stability and bioavailability compared to other lutein esters. This makes it particularly effective for applications requiring long-term stability and high bioavailability, such as dietary supplements and pharmaceuticals .

Propriétés

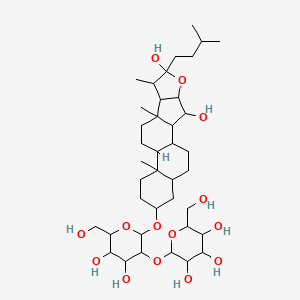

Formule moléculaire |

C74H124O6 |

|---|---|

Poids moléculaire |

1109.8 g/mol |

Nom IUPAC |

hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;octadecanoic acid |

InChI |

InChI=1S/C40H56O2.C18H36O2.C16H32O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-25,35-37,41-42H,26-28H2,1-10H3;2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1 |

Clé InChI |

ASBVJBSQXWFYSZ-RUWTXISPSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B11938190.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)